molecular formula C11H6F3NO3 B1650617 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione CAS No. 1189379-45-0

6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione

Cat. No.: B1650617
CAS No.: 1189379-45-0
M. Wt: 257.16
InChI Key: XXZZCTUOSRZHJA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione typically involves the reaction of 3-(trifluoromethyl)aniline with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the oxazine-dione structure. The reaction conditions often include the use of a suitable solvent such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines .

Scientific Research Applications

6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the oxazine ring.

    2H-1,3-oxazine-2,4(3H)-dione: Contains the oxazine ring but lacks the trifluoromethyl group.

Uniqueness

6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione is unique due to the combination of the trifluoromethyl group and the oxazine ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-1,3-oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZZCTUOSRZHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678493
Record name 6-[3-(Trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189379-45-0
Record name 6-[3-(Trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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